molecular formula C17H14N4O3 B5889176 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-benzodioxol-5-ylhydrazone)

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-benzodioxol-5-ylhydrazone)

Cat. No. B5889176
M. Wt: 322.32 g/mol
InChI Key: MOOCVPIIYVOPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-benzodioxol-5-ylhydrazone) is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and other fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-benzodioxol-5-ylhydrazone) is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their enzymes.
Biochemical and Physiological Effects
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-benzodioxol-5-ylhydrazone) has been found to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. It has also been found to increase the levels of glutathione and superoxide dismutase (SOD) in cells. In addition, it has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-benzodioxol-5-ylhydrazone) in lab experiments include its potent anticancer, antifungal, and antibacterial properties. It is also relatively easy to synthesize and has been found to have good stability. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-benzodioxol-5-ylhydrazone). One direction is to study its potential use as an anti-inflammatory and analgesic agent. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are also needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-benzodioxol-5-ylhydrazone) has been achieved using various methods. One such method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 1,3-benzodioxol-5-amine in the presence of a suitable catalyst. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with hydrazine hydrate followed by the reaction with 1,3-benzodioxol-5-carbaldehyde. These methods have been found to be efficient and yield good results.

Scientific Research Applications

3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-(1,3-benzodioxol-5-ylhydrazone) has been the subject of scientific research due to its potential applications in medicine. It has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. In addition, it has been found to have antioxidant and neuroprotective properties.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yldiazenyl)-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-11-16(17(22)21(20-11)13-5-3-2-4-6-13)19-18-12-7-8-14-15(9-12)24-10-23-14/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOCVPIIYVOPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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